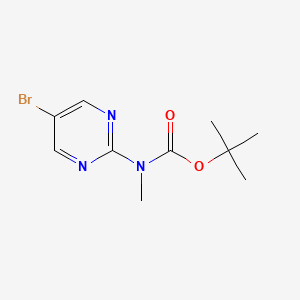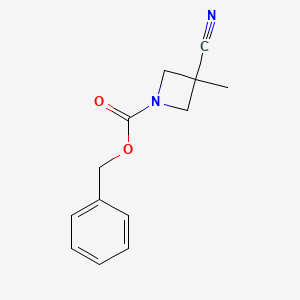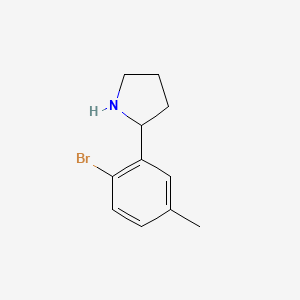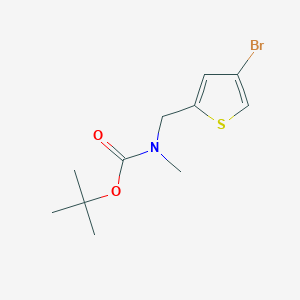
Sodium 3-(pyridin-2-yl)oxetane-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 3-(pyridin-2-yl)oxetane-3-carboxylate is a chemical compound featuring a four-membered oxetane ring fused with a pyridine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of sodium 3-(pyridin-2-yl)oxetane-3-carboxylate typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization through C−O bond formation. This can be achieved via epoxide ring opening followed by ring closing . Another approach involves the electrophilic halocyclization of alcohols .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the oxetane ring, leading to ring-opening products.
Reduction: Reduction reactions can target the pyridine ring, potentially converting it to a piperidine derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products:
Oxidation: Ring-opened carboxylic acids or ketones.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Sodium 3-(pyridin-2-yl)oxetane-3-carboxylate is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds .
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties .
Medicine: In medicinal chemistry, oxetane-containing compounds are investigated for their ability to modulate physicochemical properties of drug candidates, enhancing their stability and bioavailability .
Industry: The compound finds applications in the development of advanced materials, such as polymers and coatings, due to its unique structural features .
Mecanismo De Acción
The mechanism of action of sodium 3-(pyridin-2-yl)oxetane-3-carboxylate is largely dependent on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, through its oxetane and pyridine moieties. These interactions can modulate biochemical pathways, leading to desired therapeutic effects .
Comparación Con Compuestos Similares
- Sodium 3-(pyridin-4-yl)oxetane-3-carboxylate
- Methyl 2-(oxetan-3-ylidene)acetate
- Azetidine derivatives
Comparison: Sodium 3-(pyridin-2-yl)oxetane-3-carboxylate is unique due to the presence of both an oxetane ring and a pyridine moiety. This combination imparts distinct physicochemical properties, such as increased stability and reactivity, compared to other similar compounds .
Propiedades
Fórmula molecular |
C9H8NNaO3 |
|---|---|
Peso molecular |
201.15 g/mol |
Nombre IUPAC |
sodium;3-pyridin-2-yloxetane-3-carboxylate |
InChI |
InChI=1S/C9H9NO3.Na/c11-8(12)9(5-13-6-9)7-3-1-2-4-10-7;/h1-4H,5-6H2,(H,11,12);/q;+1/p-1 |
Clave InChI |
QKRKFERLGBZNOT-UHFFFAOYSA-M |
SMILES canónico |
C1C(CO1)(C2=CC=CC=N2)C(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![6-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)spiro[2.5]octane-6-carboxylic acid](/img/structure/B15304353.png)

![2-[2-Bromo-5-(trifluoromethoxy)phenoxy]acetic acid](/img/structure/B15304360.png)



![rac-methyl 2-methyl-2-[(2R,4S)-4-methylpiperidin-2-yl]propanoate](/img/structure/B15304385.png)


